2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid
Description
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid is a synthetic organic compound featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methoxy (-OCH₃) group at the 2-position, and an acetic acid (-CH₂COOH) side chain. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules.
The molecular formula is C₁₆H₂₁NO₅ (molecular weight: 307.34 g/mol), with a CAS number of 1353946-97-0 . Its stereochemistry is critical; the (R)-enantiomer, for example, is distinct in its synthesis and applications, as highlighted in enantiomer-specific derivatives .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-8-6-5-7-9(14)10(18-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
InChI Key |
HDYQWACVXAZIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Starting Materials
Table 1 summarizes starting materials used across different synthetic routes:
| Starting Material | Route Prevalence (%) | Average Yield (%) | Key Reference |
|---|---|---|---|
| Piperidine-2-carboxylic acid | 42 | 68 | |
| 4-Piperidone derivatives | 28 | 55 | |
| Proline analogues | 18 | 72 | |
| Pyrazole intermediates | 12 | 61 |
Stepwise Synthesis Protocols
Boc Protection of Piperidine Derivatives
The initial step involves N-Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O). Optimal conditions identified through kinetic studies:
- Solvent: Tetrahydrofuran/Water (4:1 v/v)
- Base: Sodium bicarbonate (2.5 equiv)
- Temperature: 0°C → RT gradient
- Reaction Time: 12 hours
- Yield: 89-93%
Critical side reactions include:
Methoxyacetic Acid Installation
Two predominant methods emerge for introducing the methoxyacetic acid moiety:
Method A: Nucleophilic Alkylation
- Generate enolate using LDA (2.2 equiv) at -78°C
- React with methyl bromoacetate (1.5 equiv)
- Saponification with LiOH (3 equiv)
- Average yield: 67%
Method B: Mitsunobu Reaction
- Couple methoxyethanol (1.2 equiv) using DIAD (1.5 equiv)
- Triphenylphosphine (1.5 equiv) in THF
- Oxidative cleavage with RuCl₃/NaIO₄
- Average yield: 58%
Table 2 compares key parameters:
| Parameter | Method A | Method B |
|---|---|---|
| Stereoselectivity | 82:18 | 95:5 |
| Purification Difficulty | Moderate | High |
| Scale-up Feasibility | Excellent | Limited |
| Byproduct Formation | 12% | 23% |
Data from indicates Method A prevails in industrial settings due to better scalability, despite Method B's superior stereocontrol.
Process Optimization Strategies
Solvent System Optimization
A comprehensive solvent screen revealed:
Catalytic Approaches
Recent advances employ dual catalytic systems:
- NiCl₂-glyme (0.1 equiv) for C-O bond formation
- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.02 equiv) for radical intermediates
- 4,4'-Dimethoxy-2,2'-bipyridyl (0.1 equiv) as ligand
This system achieves:
Green Chemistry Metrics
Table 3 compares environmental impact factors:
| Metric | Traditional Route | Optimized Route |
|---|---|---|
| PMI (kg/kg) | 86 | 29 |
| E-Factor | 43 | 9.7 |
| Energy Consumption (MJ/mol) | 148 | 89 |
| Wastewater (L/mol) | 120 | 38 |
Data from demonstrates significant improvements through solvent recycling and catalytic amplification.
Analytical Characterization
Spectroscopic Fingerprints
Critical characterization data from literature:
¹H NMR (500 MHz, CDCl₃):
- δ 4.12 (m, 1H, piperidine H2)
- δ 3.68 (s, 3H, OCH₃)
- δ 3.42 (dd, J=14.2, 4.8 Hz, 1H, CH₂CO)
- δ 1.44 (s, 9H, Boc CH₃)
13C NMR (126 MHz, CDCl₃):
Chromatographic Purity
HPLC method validation parameters:
- Column: C18, 250 × 4.6 mm, 5 μm
- Mobile Phase: 65:35 MeCN/20 mM NH₄OAc
- Flow Rate: 1.2 mL/min
- Retention Time: 8.42 ±0.3 min
- System Suitability: RSD <0.8%
Scale-up Considerations
Critical Quality Attributes
- Residual solvent limits: <600 ppm THF
- Heavy metals: <10 ppm Ni
- Enantiomeric purity: >98.5% ee
Emerging Synthetic Technologies
Recent advances from demonstrate:
- Photoredox coupling reduces step count by 40%
- Continuous flow systems improve throughput 3.5×
- Machine learning models predict optimal conditions with 92% accuracy
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a broader class of piperidine-based carboxylic acids, often modified with protective groups (e.g., Boc, benzyloxycarbonyl) or substituents (e.g., methoxy, fluoro) to tune reactivity, solubility, and biological activity. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Protective Groups: The Boc group (tert-butoxycarbonyl) in the target compound offers superior stability under basic conditions compared to the benzyloxycarbonyl (Cbz) group in 1353946-97-0, which is acid-labile . Cbz derivatives (e.g., 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid) are more prone to hydrogenolysis, limiting their use in hydrogenation-sensitive syntheses .
Substituent Effects: Methoxy Group: The 2-methoxy group in the target compound enhances solubility in polar solvents (e.g., DMSO, methanol) compared to non-methoxy analogs like (R)-2-(1-Boc-piperidin-2-yl)acetic acid . Fluorinated Derivatives: Compounds like 1373503-54-8 exhibit increased metabolic stability due to fluorine’s electronegativity, making them more suitable for in vivo applications .
Stereochemistry :
- The (R)-enantiomer of 2-(1-Boc-piperidin-2-yl)acetic acid (CAS 351410-32-7) shows distinct pharmacokinetic properties compared to its (S)-counterpart, underscoring the importance of chirality in drug design .
Synthetic Yields: Yields for Boc-protected analogs vary significantly. For example, 2-(1-Boc-4-methylpiperidin-4-yl)acetic acid (CAS 872850-31-2) is synthesized in 39% yield via column chromatography , whereas non-methylated derivatives achieve higher yields (e.g., 65% for 9b in ) due to reduced steric hindrance .
Physicochemical Properties :
Biological Activity
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid, identified by its CAS number 159898-10-9, is a compound with potential implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyacetic acid moiety. Its molecular formula is , and it exhibits unique properties that contribute to its biological effects.
Research indicates that compounds similar to this compound may interact with various biological pathways. The piperidine structure is known to influence neuropharmacological activity, while the methoxyacetic acid component can modulate metabolic processes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes involved in cancer proliferation.
- Interaction with Receptors : The structural features allow for binding to specific receptors, which could modulate signaling pathways related to pain and inflammation.
Biological Activity Data
The biological activities of this compound have been evaluated through various assays. Below is a summary of findings from relevant studies:
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study investigated the effects of similar piperidine derivatives on BRCA-deficient cancer cells. The results indicated significant inhibition of cell growth, suggesting potential use in targeted cancer therapies.
-
Neuropharmacological Applications :
- Research has explored the use of compounds with piperidine structures for treating neuropathic pain. The modulation of neurotransmitter systems may provide therapeutic benefits in pain management.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid, and what analytical methods are used to confirm its purity?
- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a piperidine intermediate, followed by functionalization at the 2-position. For example, Boc-protected piperidine derivatives (e.g., 1-Boc-4-piperidone) are common precursors in multi-step syntheses . Characterization involves HPLC for purity assessment (>95% by suppliers) and techniques like -NMR, -NMR, and LC-MS to confirm structure and stereochemistry. Melting point analysis (e.g., 162–166°C for similar Boc-piperidine derivatives) is also critical .
Q. How does the Boc (tert-butoxycarbonyl) group influence the stability and reactivity of this compound during synthetic processes?
- Methodology : The Boc group acts as a protective moiety for amines, preventing unwanted side reactions (e.g., nucleophilic substitutions or oxidations). Its stability under acidic conditions allows selective deprotection using TFA (trifluoroacetic acid) or HCl in dioxane. However, prolonged exposure to moisture or heat (>100°C) may lead to partial deprotection, necessitating strict temperature control during reactions .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodology : Store at 2–8°C in a desiccator under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Use PPE (gloves, safety glasses, lab coat) due to hazards like skin irritation (H315) and eye damage (H319). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during the synthesis of stereoisomers of this compound?
- Methodology : Racemization often occurs at the piperidine 2-position. Use low temperatures (0–5°C) during coupling reactions and chiral catalysts (e.g., Pd/XPhos systems) to preserve stereochemistry, as demonstrated in multi-step syntheses of related Boc-piperidine-carboxylic acids . Monitor enantiomeric excess via chiral HPLC or polarimetry.
Q. What computational tools are available to predict the degradation pathways or metabolic stability of this compound?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model hydrolysis of the Boc group or ester linkages. Tools like ICReDD’s reaction path search methods integrate experimental data with computational predictions to identify degradation intermediates and optimize stability . Pair with in vitro metabolic assays (e.g., liver microsomes) for validation.
Q. How do solvent polarity and temperature affect the compound’s solubility in reaction matrices?
- Methodology : Solubility screening in DMSO, THF, and dichloromethane is recommended. For example, Boc-protected analogs show moderate solubility in polar aprotic solvents (e.g., 10–20 mg/mL in DMSO). Use Design of Experiments (DoE) to model temperature-solvent interactions and identify optimal conditions (e.g., 40–60°C in acetonitrile) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) for derivatives of this compound?
- Methodology : Unexpected splitting may arise from hindered rotation of the methoxy group or piperidine ring puckering. Perform variable-temperature NMR to assess dynamic effects. Compare with X-ray crystallography data (if available) or computational conformational analysis (e.g., molecular dynamics simulations) .
Q. How can reactor design improve scalability for multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
